molecular formula C18H15BrN2S B3927974 4-(4-bromophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione

4-(4-bromophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione

Cat. No. B3927974
M. Wt: 371.3 g/mol
InChI Key: UDRDSTBPGQNUSJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(4-bromophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione, also known as BPT, is a chemical compound that has gained significant interest in scientific research due to its potential therapeutic applications. BPT belongs to the class of benzo[h]quinazoline derivatives, which have been found to possess a wide range of biological activities, including anticancer, antiviral, and antibacterial properties.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione is not yet fully understood, but it is believed to act by inhibiting the activity of certain enzymes and proteins that are involved in cell proliferation and survival. This compound has been shown to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. This inhibition leads to the accumulation of DNA damage and ultimately triggers apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have a range of biochemical and physiological effects in vitro and in vivo. In addition to its anticancer properties, this compound has been shown to possess antiviral and antibacterial activities. This compound has also been found to have anti-inflammatory properties, which may make it useful in the treatment of inflammatory diseases.

Advantages and Limitations for Lab Experiments

One of the major advantages of using 4-(4-bromophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione in lab experiments is its high potency and specificity towards cancer cells. This compound has been shown to be highly effective in inducing apoptosis in cancer cells, while having little to no effect on normal cells. However, one of the limitations of using this compound in lab experiments is its relatively low solubility in water, which can make it difficult to work with.

Future Directions

There are several areas of future research that could be explored with regards to 4-(4-bromophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione. One area of interest is the development of more efficient synthesis methods for this compound, which could lead to increased yields and lower costs. Another area of research is the optimization of this compound's chemical structure to improve its therapeutic properties. Additionally, more studies are needed to fully elucidate the mechanism of action of this compound and its potential applications in the treatment of other diseases.

Scientific Research Applications

4-(4-bromophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione has been extensively studied for its potential therapeutic applications in various fields of medicine. One of the most promising applications of this compound is in the treatment of cancer. Studies have shown that this compound can induce apoptosis, or programmed cell death, in cancer cells, making it a potential candidate for cancer therapy.

properties

IUPAC Name

4-(4-bromophenyl)-3,4,5,6-tetrahydro-1H-benzo[h]quinazoline-2-thione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H15BrN2S/c19-13-8-5-12(6-9-13)16-15-10-7-11-3-1-2-4-14(11)17(15)21-18(22)20-16/h1-6,8-9,16H,7,10H2,(H2,20,21,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRDSTBPGQNUSJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C3=CC=CC=C31)NC(=S)NC2C4=CC=C(C=C4)Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15BrN2S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

371.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4-(4-bromophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione
Reactant of Route 2
Reactant of Route 2
4-(4-bromophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione
Reactant of Route 3
4-(4-bromophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione
Reactant of Route 4
Reactant of Route 4
4-(4-bromophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione
Reactant of Route 5
Reactant of Route 5
4-(4-bromophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione
Reactant of Route 6
4-(4-bromophenyl)-3,4,5,6-tetrahydrobenzo[h]quinazoline-2(1H)-thione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.